5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
Brand Name: Vulcanchem
CAS No.: 303988-38-7
VCID: VC7049014
InChI: InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
SMILES: C1=CC=C(C=C1)OCCSC2=NNC(=S)S2
Molecular Formula: C10H10N2OS3
Molecular Weight: 270.38

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

CAS No.: 303988-38-7

Cat. No.: VC7049014

Molecular Formula: C10H10N2OS3

Molecular Weight: 270.38

* For research use only. Not for human or veterinary use.

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide - 303988-38-7

Specification

CAS No. 303988-38-7
Molecular Formula C10H10N2OS3
Molecular Weight 270.38
IUPAC Name 5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Standard InChI Key MSKFRTDBAVOOCG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCSC2=NNC(=S)S2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, delineates a 1,3,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) with two distinct functional groups:

  • Position 5: A 2-phenoxyethyl sulfanyl group (-S-CH2CH2-O-C6H5), introducing aromatic and ether linkages.

  • Position 2: A hydrosulfide (-SH) group, conferring potential redox activity .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂OS₃
Molecular Weight292.42 g/mol
Hydrogen Bond Donors1 (SH group)
Hydrogen Bond Acceptors5 (N, O, S atoms)
Topological Polar SA120 Ų

Synthetic Routes and Mechanistic Insights

Precursor-Based Synthesis

While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established methods for 1,3,4-thiadiazoles. A plausible pathway involves:

  • Formation of Thiosemicarbazide Intermediate: Reaction of a phenoxyethyl thiol with hydrazine hydrate and carbon disulfide under basic conditions .

  • Cyclization: Acid-catalyzed cyclization of the thiosemicarbazide to form the 1,3,4-thiadiazole ring, as demonstrated in the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles .

  • Functionalization: Introduction of the hydrosulfide group via nucleophilic substitution or oxidation-reduction reactions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Expected)
1NH₂NH₂·H₂O, CS₂, KOH, ethanol, reflux60–70%
2HCl, heat, 4–6 hours50–65%
3H₂S gas, DMF, RT, 12 hours30–45%

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) due to the thiadiazole core and sulfanyl groups. Limited solubility in water (logP ≈ 2.8) .

  • Stability: Susceptible to oxidation at the SH group; storage under inert atmosphere recommended.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks at 2550 cm⁻¹ (S-H stretch), 1600–1450 cm⁻¹ (C=N, C=C aromatic), and 1250 cm⁻¹ (C-O-C ether) .

  • NMR:

    • ¹H NMR: δ 7.2–6.8 ppm (aromatic protons), δ 4.1–3.8 ppm (OCH2CH2S), δ 2.9 ppm (S-CH2) .

    • ¹³C NMR: δ 165–160 ppm (C=N), δ 130–115 ppm (aromatic carbons) .

ActivityMechanismPredicted Efficacy
AntibacterialCell wall synthesis inhibitionModerate-Strong
AnticancerROS generation, tubulin inhibitionModerate
AntioxidantFree radical scavengingHigh

Research Gaps and Future Directions

Despite the structural and functional promise of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, critical gaps remain:

  • Toxicological Data: No in vivo studies on acute or chronic toxicity.

  • Structure-Activity Relationships (SAR): Impact of the phenoxyethyl vs. alkyl/aryl substituents on bioactivity.

  • Formulation Challenges: Stabilization of the hydrosulfide group in aqueous media.

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